3-Ethyl-4-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3,10H2,1-2H3 |
InChI Key |
ZWVYDKVOUIDDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Properties & Characterization of 3-Ethyl-4-methoxyaniline
The following technical guide details the thermodynamic profiling and characterization of 3-Ethyl-4-methoxyaniline , a specialized intermediate in the synthesis of benzothiazoles and pharmaceutical scaffolds.
A Technical Guide for Drug Development & Process Chemistry
Executive Summary
3-Ethyl-4-methoxyaniline (CAS: 518990-49-3 ) is a substituted aniline derivative increasingly utilized as a building block in the synthesis of bioactive heterocycles, particularly benzothiazoles and tyrosine kinase inhibitors.[1][2][3][4][5][6] Unlike its commoditized analogs (e.g., p-anisidine or o-cresidine), this compound lacks extensive historical thermodynamic data in public registries.
This guide provides a predictive thermodynamic profile based on structural homology and outlines the critical experimental protocols required to empirically determine its phase transition energetics, volatility, and solution thermodynamics. For researchers in drug discovery, understanding these properties is prerequisite to optimizing solubility, stability, and bioavailability.
Chemical Identity & Structural Context[4][7][8][9][10][11][12]
The thermodynamic behavior of 3-Ethyl-4-methoxyaniline is governed by the interplay between the electron-donating methoxy group (para to amine) and the steric bulk of the ethyl group (meta to amine).[2]
| Property | Specification |
| IUPAC Name | 3-Ethyl-4-methoxybenzenamine |
| Common Name | 3-Ethyl-p-anisidine |
| CAS Number | 518990-49-3 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| SMILES | CCC1=C(C=C(C=C1)N)OC |
| Structural Class | Alkoxy-substituted Aniline |
Structural Homology & Predicted Properties
To estimate the thermodynamic constants where experimental data is absent, we utilize Group Contribution Methods comparing 3-Ethyl-4-methoxyaniline to its nearest neighbors: p-anisidine and 3-methyl-p-anisidine (Cresidine).[2]
| Compound | Substituents | Melting Point (°C) | Boiling Point (°C) | LogP (Exp.) |
| p-Anisidine | 4-OMe | 57.2 | 243 | 0.95 |
| 3-Methyl-p-anisidine | 3-Me, 4-OMe | 50–52 | 250 (approx) | 1.40 |
| 3-Ethyl-4-methoxyaniline | 3-Et, 4-OMe | < 45 (Predicted) | 255–260 (Predicted) | ~1.9 (Predicted) |
Thermodynamic Insight: The introduction of the ethyl group at the 3-position disrupts the crystal lattice packing efficiency more significantly than a methyl group, likely depressing the melting point relative to p-anisidine. Consequently, 3-Ethyl-4-methoxyaniline is expected to be a low-melting solid or viscous oil at room temperature, necessitating specific handling protocols for precise massing.[2]
Thermodynamic Characterization Protocols
For New Chemical Entities (NCEs) or rare building blocks like 3-Ethyl-4-methoxyaniline, relying on predicted values is insufficient for GMP workflows.[2] The following protocols are the industry standard for generating the required data.
Phase Transition Energetics (DSC)
Objective: Determine the precise Melting Point (
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Protocol:
-
Sample Prep: Hermetically seal 2–5 mg of 3-Ethyl-4-methoxyaniline in an aluminum pan. (If liquid, use a liquid-sealed pan to prevent volatilization).
-
Cycle: Equilibrate at -40°C. Ramp 10°C/min to 300°C.
-
Analysis: Integrate the endothermic melting peak.
-
Purity Calculation: Use the Van 't Hoff equation based on melting point depression:
Where is the mole fraction of impurity.
-
Thermal Stability & Volatility (TGA)
Objective: Establish the Decomposition Onset Temperature (
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Protocol:
-
Sample: 10 mg in a platinum or alumina crucible.
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative stability). Flow rate: 50 mL/min.
-
Ramp: 10°C/min to 600°C.
-
Data Point: The temperature at 5% mass loss (
) serves as the upper limit for safe processing (e.g., recrystallization or melt extrusion).
-
Solution Thermodynamics (LogP & pKa)
Objective: Determine lipophilicity and ionization for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
-
Method: Potentiometric Titration or Shake-Flask (OECD 107).
-
Prediction:
-
pKa: The ethyl group is weakly electron-donating. The pKa of the anilinic nitrogen is expected to be slightly higher than p-anisidine (5.3), likely in the range of 5.4 – 5.6 .
-
LogP: The addition of two methylene units (+CH₂CH₂) typically increases LogP by ~1.0 unit. With p-anisidine at 0.95, 3-Ethyl-4-methoxyaniline is predicted at ~1.9 , indicating moderate lipophilicity suitable for crossing biological membranes.[2]
-
Synthesis & Impurity Profile Workflow
Thermodynamic properties are heavily influenced by synthesis-derived impurities. The primary synthesis route involves the reduction of the corresponding nitro-compound.
Figure 1: Synthetic pathway and potential regioisomer impurities that can depress the melting point and alter thermodynamic data.
Safety & Handling (HSE Profile)
As an aniline derivative, 3-Ethyl-4-methoxyaniline poses specific toxicological risks that must be managed during thermodynamic testing.
-
Acute Toxicity: High risk of Methemoglobinemia (oxidation of hemoglobin).[7] Absorption through skin is rapid.
-
Handling:
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Ventilation: All weighing and DSC pan sealing must occur inside a fume hood.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines oxidize (darken) upon air exposure, which will alter the melting point and purity results.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13920888, 4-ethyl-3-methoxyaniline (Isomer Reference). Retrieved from [Link]
-
NIST Chemistry WebBook. Thermochemical Data for p-Anisidine (Analog Reference). Retrieved from [Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 102: Melting Point / Melting Range. Retrieved from [Link]
Sources
- 1. 56705-83-0|4-(o-Tolyloxy)aniline|BLD Pharm [bldpharm.com]
- 2. 1003708-34-6|5-Amino-3-ethyl-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 473702-82-8|3,5-Diisopropyl-4-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1512169-66-2|3-(2,4-Dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]
- 5. 16452-01-0|3-Methoxy-4-methylaniline|BLD Pharm [bldpharm.com]
- 6. 2750-20-1|3-Benzyl-4-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
A Methodological Framework for the Determination of Melting and Boiling Points of Novel Aromatic Amines: The Case of 3-Ethyl-4-methoxyaniline
An In-depth Technical Guide
Abstract: The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical characterization, essential for purity assessment, process development, and regulatory submission in the pharmaceutical and chemical industries. This guide provides a comprehensive, technically-grounded framework for the experimental determination of these properties for novel or sparsely characterized compounds. Using 3-Ethyl-4-methoxyaniline as a representative case study of a substituted aromatic amine, this document moves beyond a simple recitation of data. Instead, it establishes the theoretical underpinnings, details authoritative, step-by-step protocols, and explains the critical causality behind experimental choices. It is designed to equip researchers, scientists, and drug development professionals with the expertise to generate reliable, reproducible, and compliant data for any new chemical entity.
Introduction: The Imperative of Physical Constants
In the rigorous landscape of drug development and chemical synthesis, the melting point (MP) and boiling point (BP) are not mere data entries; they are critical identifiers of a substance's identity and purity. The melting point range provides a rapid and effective means to assess the purity of a crystalline solid, as impurities typically depress the melting point and broaden the range over which the substance melts.[1] The boiling point is equally fundamental, defining the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, a key parameter for distillation-based purification, solvent selection, and safety assessments.
Molecular Structure and Its Predicted Influence
The physicochemical properties of 3-Ethyl-4-methoxyaniline are dictated by its molecular structure, which features:
-
An aniline core : The primary amine (-NH₂) group is capable of forming intermolecular hydrogen bonds, which are strong non-covalent interactions that significantly increase both melting and boiling points.
-
A methoxy group (-OCH₃) : This group introduces dipole-dipole interactions and can slightly increase the boiling point compared to a non-substituted equivalent.
-
An ethyl group (-CH₂CH₃) : This alkyl group increases the molecule's surface area and molecular weight, leading to stronger van der Waals forces and, consequently, a higher boiling point compared to its non-ethylated counterpart, 4-methoxyaniline (p-anisidine).
Based on these features, we can predict that 3-Ethyl-4-methoxyaniline will be a solid or a high-boiling liquid at room temperature. For comparison, p-anisidine has a melting point of 56-59 °C and a boiling point of 243 °C.[2][3] The addition of the ethyl group is expected to modulate these values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Ethyl-4-methoxyaniline | C₉H₁₃NO | 151.21 | To Be Determined | To Be Determined |
| p-Anisidine (4-Methoxyaniline) | C₇H₉NO | 123.15 | 56 - 59[3] | 243[2][4] |
| 3-Ethylaniline | C₈H₁₁N | 121.18 | - | 215-216 |
Table 1: Physicochemical Properties of 3-Ethyl-4-methoxyaniline and Related Compounds.
Part I: Melting Point Range Determination
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. For a pure substance, this transition is sharp. The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range. This section details the authoritative methodology for its determination, grounded in international standards.
Authoritative Grounding and Governing Principles
The protocols for melting point determination are rigorously defined by pharmacopoeias and international standards organizations to ensure data consistency and reliability. Key guidelines include:
-
USP General Chapter <741> "Melting Range or Temperature" : This standard, issued by the United States Pharmacopeia, provides detailed procedures for different classes of substances, apparatus specifications, and calibration requirements using USP Reference Standards.[5][6][7][8][9]
-
OECD Guideline 102 "Melting Point / Melting Range" : The Organisation for Economic Co-operation and Development provides this guideline for the international acceptance of chemical safety data. It outlines several acceptable methods, including the capillary tube method.[10][11][12][13]
-
ASTM E324 : This standard test method from ASTM International covers the determination of melting points for organic chemicals via the capillary tube method.[14]
The principle behind the capillary method is the controlled heating of a small, packed sample in a capillary tube while monitoring the temperature. The "onset point" or the beginning of melting is the temperature at which the first drop of liquid is observed. The "clear point" or the end of melting is the temperature at which the last solid particle transitions to liquid. The interval between these two temperatures constitutes the melting range.
Detailed Experimental Protocol: Capillary Method
This protocol is designed as a self-validating system, where adherence to the procedure, combined with proper instrument calibration, ensures the trustworthiness of the results.
Step 1: Instrument Calibration and Preparation
-
Causality : Instrument accuracy is paramount. Calibration ensures that the temperature displayed by the apparatus is traceable to certified standards.
-
Procedure : Calibrate the melting point apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting temperature of the sample. The calibration must be performed at the same heating rate as the planned experiment (1 °C/min).[6][7]
Step 2: Sample Preparation
-
Causality : The physical form of the sample directly impacts heat transfer and observation. The sample must be completely dry to avoid the confounding effect of solvent, and finely powdered to ensure uniform packing and efficient heat conduction.
-
Procedure :
-
Ensure the 3-Ethyl-4-methoxyaniline sample is anhydrous by drying it in a desiccator over a suitable drying agent.
-
Gently pulverize a small amount of the sample into a fine powder using a spatula or a mortar and pestle. Avoid aggressive grinding, which can affect the crystalline structure.
-
Invert a capillary tube (standard dimensions: 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) and press the open end into the powder.[6][7]
-
Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be 2.5–3.5 mm, as specified by USP <741>.[6]
-
Step 3: Measurement
-
Causality : The heating rate is the most critical variable. A rapid rate can cause the sample's temperature to lag behind the thermometer reading, leading to an erroneously high and broad melting range. A slow, controlled rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.[1]
-
Procedure :
-
Perform a preliminary, rapid determination by heating at a rate of 10-15 °C/min to find the approximate melting point.
-
Allow the apparatus to cool to at least 10 °C below the approximate melting point.
-
Insert a new, properly prepared capillary tube.
-
Record the temperature at the onset of melting (T_onset).
-
Continue heating at the same rate and record the temperature when the sample is completely liquid (T_clear).
-
Report the result as the range: T_onset – T_clear.
-
Perform the determination in triplicate to ensure reproducibility.
-
Visualization of the Melting Point Determination Workflow
Caption: Workflow for USP/OECD-compliant melting point determination.
Part II: Boiling Point Determination
The boiling point is determined at the temperature where the vapor pressure of the liquid equals the applied pressure. Since this property is highly sensitive to atmospheric pressure, it is crucial to record the barometric pressure at the time of measurement. For substances like aromatic amines, which can be susceptible to oxidation or decomposition at high temperatures, special considerations may be necessary.
Authoritative Grounding and Governing Principles
The primary international standard for boiling point determination is OECD Guideline 103, "Boiling Point" .[15] This guideline describes several methods, including distillation and dynamic methods, suitable for regulatory purposes. The distillation method is widely used and provides a boiling range for mixtures or a boiling point for pure substances. It relies on heating a liquid to its boiling point, allowing the vapor to equilibrate with a thermometer, and recording the stable temperature.
For high-boiling substances (>150 °C) or those that may decompose, determination under reduced pressure (vacuum distillation) is the preferred method.[16] The observed boiling point can then be extrapolated to standard atmospheric pressure using a pressure-temperature nomograph or the Clausius-Clapeyron equation.
Detailed Experimental Protocol: Microscale Distillation Method
This protocol is suitable for determining the boiling point of small quantities (~5 mL) of liquid.
Step 1: Apparatus Assembly
-
Causality : Proper apparatus setup is essential for accurate temperature measurement and safety. The thermometer bulb must be positioned correctly to be fully immersed in the vapor phase, ensuring it measures the temperature of the vapor-liquid equilibrium, not the superheated liquid.
-
Procedure :
-
Assemble a microscale distillation apparatus using a 10 mL round-bottom flask, a distillation head, a condenser, and a collection vessel.
-
Place 3-5 mL of 3-Ethyl-4-methoxyaniline and a few boiling chips or a small magnetic stir bar into the flask.
-
Insert a calibrated thermometer into the distillation head. Position the top of the thermometer bulb just below the level of the side arm leading to the condenser.
-
Connect the condenser to a cool water source.
-
Step 2: Measurement
-
Causality : A slow, steady heating rate allows a distinct equilibrium to be established between the boiling liquid and its vapor, resulting in a stable temperature plateau that represents the true boiling point.
-
Procedure :
-
Gently heat the flask using a heating mantle.
-
Observe the formation of a "reflux ring" of condensing vapor as it rises up the flask.
-
Continue heating until the vapor surrounds the thermometer bulb and the first drop of distillate is collected.
-
Record the temperature when it becomes stable while the liquid is distilling at a steady rate (e.g., 1 drop per second). This stable temperature is the boiling point.
-
Record the ambient barometric pressure from a laboratory barometer.
-
If the pressure is not 760 mmHg (101.3 kPa), correct the observed boiling point to the normal boiling point using a standard pressure-temperature nomograph.
-
Step 3: Considerations for Aromatic Amines
-
Causality : Aromatic amines can oxidize and darken upon heating in the presence of air, which can introduce impurities and affect the boiling point.
-
Procedure : If significant darkening is observed, consider repeating the determination under reduced pressure or in an inert atmosphere (e.g., under a nitrogen blanket) to minimize decomposition.
Visualization of the Boiling Point Determination Workflow
Caption: Workflow for OECD-compliant boiling point determination.
Conclusion
The experimental determination of melting and boiling points for a new chemical entity like 3-Ethyl-4-methoxyaniline is a foundational act of chemical science. It requires more than just machinery; it demands a methodical approach grounded in established principles and authoritative standards. By following the detailed, causality-driven protocols outlined in this guide—from meticulous sample preparation and instrument calibration to controlled measurement and data interpretation—researchers can generate highly reliable and defensible data. This rigorous characterization is indispensable for ensuring the quality, safety, and efficacy of novel compounds as they advance through the development pipeline.
References
-
N-ethyl-4-methoxyaniline - C9H13NO, density, melting point, boiling point, structural formula, synthesis. (2025). Mol-Instincts. [Link]
-
<741> MELTING RANGE OR TEMPERATURE. (2011). United States Pharmacopeia 35. [Link]
-
P-Anisidine | C7H9NO | CID 7732. PubChem, National Center for Biotechnology Information. [Link]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE. (2008). United States Pharmacopeial Convention. [Link]
-
OECD 102: Melting Point Methodology and Analysis. (2025). YesWeLab Blog. [Link]
-
p-Anisidine. Wikipedia. [Link]
-
E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. (2023). ASTM International. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]
- OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point. (1995). OECD Publishing.
-
Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]
-
Final Report Determination of Melting Point of RCX 18-839. (2018). Regulations.gov. [Link]
-
OECD/EU-Methods. LAUS GmbH. [Link]
-
Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Regulations.gov. [Link]
-
Aniline has high boiling point and high vapor pressure. Vedantu. [Link]
-
USP 741 Melting Point or Range. Scribd. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Melting point determination. SSERC. [Link]
-
OECD n°102: Melting point/Melting interval. (2020). Analytice. [Link]
-
Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. LCS Laboratory Inc. [Link]
-
Melting and boiling point Laboratory Guide. HUBERLAB. [Link]
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. echemi.com [echemi.com]
- 3. p-Anisidine - Wikipedia [en.wikipedia.org]
- 4. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. thinksrs.com [thinksrs.com]
- 7. uspbpep.com [uspbpep.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scribd.com [scribd.com]
- 10. OECD 102: Melting Point Methodology and Analysis - YesWeLab [blog.yeswelab.fr]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. OECD/EU-Methods [laus.group]
- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 14. store.astm.org [store.astm.org]
- 15. books.google.cn [books.google.cn]
- 16. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE [vedantu.com]
Methodological & Application
Application Note: Protocol for the Diazotization of 3-Ethyl-4-methoxyaniline
Introduction & Scope
This Application Note details the optimized protocol for the diazotization of 3-Ethyl-4-methoxyaniline (also known as 3-ethyl-p-anisidine). This specific substrate presents unique challenges and opportunities due to its substitution pattern:
-
Electronic Effects: The para-methoxy group is a strong electron donor (+M effect), significantly increasing the nucleophilicity of the amine. This facilitates rapid initial nitrosation but also renders the aromatic ring susceptible to electrophilic attack (self-coupling) and oxidation.
-
Steric Effects: The meta-ethyl group introduces steric bulk ortho to the amine, which can kinetically stabilize the resulting diazonium salt against immediate hydrolysis but may retard the initial formation of the nitrosonium-amine complex.
This protocol utilizes a standard mineral acid (
Target Audience
Medicinal chemists, process development scientists, and dye synthesis researchers.
Chemical Safety & Hazard Analysis
CRITICAL WARNING: Diazonium salts are energetic and unstable intermediates. They should never be allowed to dry and must be kept in solution at low temperatures (
| Hazard Category | Specific Risk | Mitigation Strategy |
| Acute Toxicity | 3-Ethyl-4-methoxyaniline is toxic by inhalation, ingestion, and skin contact (typical of anisidines).[1] | Use full PPE (nitrile gloves, lab coat, goggles). Work in a certified fume hood. |
| Explosion | Dry diazonium salts can detonate via shock or friction. | NEVER dry the diazonium salt. Use immediately in the subsequent coupling or substitution step. |
| Carcinogenicity | Substituted anilines/anisidines are potential carcinogens. | Zero-contact handling; use closed vessels where possible. |
| Exotherm | Diazotization is exothermic; runaway temps lead to decomposition ( | Strict temperature control ( |
Reagents & Equipment
Reagent Stoichiometry Table
Basis: 10.0 g (approx. 66 mmol) of 3-Ethyl-4-methoxyaniline
| Component | Role | Equiv. | Quantity | Notes |
| 3-Ethyl-4-methoxyaniline | Substrate | 1.0 | 10.0 g | MW |
| Hydrochloric Acid (37%) | Acid Source | 2.5 - 3.0 | 16 - 20 mL | Excess required to prevent triazene formation. |
| Sodium Nitrite ( | Diazotizing Agent | 1.05 - 1.1 | 4.8 - 5.0 g | Dissolved in minimal water ( |
| Sulfamic Acid / Urea | Scavenger | Trace | To destroy excess | |
| Ice/Water | Solvent/Coolant | N/A | Use crushed ice for internal cooling if needed. |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with:
-
Mechanical stirrer (magnetic stirring is often insufficient for thick amine salt slurries).
-
Internal thermometer (digital preferred for rapid response).
-
Pressure-equalizing addition funnel.
-
-
Ice/Salt bath (capable of maintaining
).[2] -
Starch-Iodide paper (external indicator).[3]
-
Alkaline
-naphthol solution (for coupling test).
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of the electrophilic nitrosonium ion (
Figure 1: Mechanistic pathway of diazotization. The electron-rich nature of the substrate accelerates the attack on
Experimental Protocol
Phase 1: Preparation of Amine Salt
-
Charge: In the 250 mL three-neck flask, add 10.0 g of 3-Ethyl-4-methoxyaniline .
-
Acidification: Add 30 mL of distilled water , followed by 18 mL of conc. HCl (37%) .
-
Note: The reaction is exothermic. The amine will convert to its hydrochloride salt.
-
Observation: If the salt precipitates as a thick paste, add an additional 10-20 mL of water and heat gently to
to dissolve, then cool rapidly with vigorous stirring to precipitate fine crystals. Fine crystals react faster than chunks.
-
-
Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to
.
Phase 2: Diazotization
-
Nitrite Solution: Dissolve 5.0 g of
in 15 mL of water . Chill this solution on ice. -
Addition: Add the nitrite solution dropwise via the addition funnel.
-
Rate: Maintain internal temperature below
. -
Addition Time: Typically 15–20 minutes.
-
Why? Rapid addition causes local heating and loss of nitrous acid as
fumes (brown gas).
-
-
Digestion: After addition is complete, stir at
for an additional 15–30 minutes. The mixture should become a clear or slightly distinct yellow solution as the solid amine salt dissolves and reacts.
Phase 3: Validation (Self-Validating System)
-
Starch-Iodide Test (Excess Nitrite): Dip a glass rod into the reaction mixture and touch it to starch-iodide paper.
-
Result: An immediate blue/black spot indicates excess nitrous acid (Required).
-
Correction: If no color develops, add more
solution (0.5 mL increments) and retest.
-
-
Coupling Test (Active Diazonium): Take 1 drop of the reaction mixture and add it to a test tube containing 1 mL of alkaline
-naphthol solution.-
Result: Immediate formation of a bright red/orange precipitate confirms the presence of active diazonium salt.
-
-
Congo Red Test (Acidity): Ensure the mixture remains acidic (pH < 2) throughout. If pH rises (due to amine buffering), triazene side-products will form. Add conc. HCl if necessary.
Phase 4: Neutralization of Excess Nitrite
-
Once diazotization is complete and excess nitrite is confirmed, add Sulfamic Acid (solid) or Urea in small portions until the starch-iodide test is negative (no blue color).
Process Workflow Diagram
Figure 2: Operational workflow for the diazotization process, emphasizing the critical Quality Control (QC) loop.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Brown fumes ( | Temperature too high or acid concentration too low. | Check temp ( |
| Tarry/Oily precipitate | Self-coupling of diazonium salt with unreacted amine. | Fatal error. Usually caused by insufficient acid or poor stirring. Restart with higher acid stoichiometry (3.0 eq). |
| No endpoint on Starch-Iodide | Nitrite consumed by side reactions or bad reagent. | Check |
| Rapid decomposition (Bubbling) | Diazonium salt instability. | The ethyl/methoxy combination is sensitive. Lower temp to |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
PubChem. 3-Ethyl-4-methylaniline Compound Summary (Structural analog reference for physical properties). Link
-
Organic Syntheses. Diazotization of p-Anisidine (Analogous electron-rich substrate protocol). Coll. Vol. 2, p. 353 (1943). Link
-
Sigma-Aldrich. Safety Data Sheet: p-Anisidine (Hazard data for methoxy-anilines). Link
Sources
Acylation reaction conditions for 3-Ethyl-4-methoxyaniline
Application Note: Optimized Acylation Protocols for 3-Ethyl-4-methoxyaniline
Executive Summary
This application note details the optimized protocols for the
The presence of the electron-donating methoxy group at the para position and an ethyl group at the meta position renders the amino group highly nucleophilic.[1][2] While this facilitates reaction, it also increases the risk of di-acylation and oxidation.[1][2] This guide presents two validated methods:
-
Method A (Green/Scale-Up): Aqueous-based acetylation using acetic anhydride.[1][2]
-
Method B (Precision/Anhydrous): Acid chloride acylation for sensitive or complex acyl chains.[1][2]
Chemical Context & Strategy
Substrate Analysis
-
Compound: 3-Ethyl-4-methoxyaniline (also 3-ethyl-
-anisidine).[2] -
Reactivity Profile:
-
Electronic: The C4-methoxy group pushes electron density into the ring, increasing the nucleophilicity of the C1-amine.[1][2]
-
Steric: The C3-ethyl group provides mild steric bulk but does not significantly hinder the amine.[1][2] However, it breaks the symmetry of the ring, affecting solubility and crystal packing of the product.[1][2]
-
-
Target Product:
-(3-ethyl-4-methoxyphenyl)acetamide (or substituted amide).[1][2]
Reaction Mechanism (Nucleophilic Acyl Substitution)
The reaction proceeds via the attack of the aniline nitrogen lone pair onto the carbonyl carbon of the acylating agent, followed by the elimination of the leaving group (acetate or chloride).[1][2]
Figure 1: General mechanism for the N-acylation of electron-rich anilines.
Experimental Protocols
Method A: Aqueous Acetic Anhydride (Recommended for Acetylation)
Best for: Routine synthesis, high purity requirements, and avoiding chlorinated solvents.[1][2]
Materials:
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Ethyl-4-methoxyaniline (10 mmol, ~1.51 g) in Water (30 mL).
-
Acylation: Add Acetic Anhydride (12 mmol, 1.15 mL) dropwise over 5 minutes at room temperature.
-
Reaction: Stir vigorously for 30–60 minutes. The reaction is typically exothermic; a solid precipitate should begin to form immediately.[1][2]
-
Completion Check: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting aniline spot (low Rf, stains brown with iodine) should disappear.[1][2]
-
Workup:
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Method B: Acid Chloride / Base (Anhydrous)
Best for: Non-acetyl acyl groups (e.g., benzoylation), sensitive substrates, or parallel synthesis.[1][2]
Materials:
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 equiv)[1][2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1][2]
Protocol:
-
Setup: Purge a reaction flask with Nitrogen (
). Add 3-Ethyl-4-methoxyaniline (10 mmol) and DCM (40 mL). -
Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and cool the solution to 0°C (ice bath).
-
Acylation: Add the Acyl Chloride (11 mmol) dropwise via syringe to control the exotherm.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Process Workflows & Decision Logic
Figure 2: Decision tree for selecting the optimal acylation pathway.
Characterization & Expected Data
Upon successful acylation, the physical and spectral properties will shift significantly.[1][2]
Expected H-NMR Data (DMSO- )
| Proton Position | Multiplicity | Approx. Shift ( | Diagnostic Feature |
| Amide -NH | Singlet (broad) | 9.5 – 9.8 | Disappearance of broad |
| Aromatic H (C2) | Doublet/Singlet | 7.3 – 7.4 | Meta-coupling to H6; deshielded by amide.[1][2] |
| Aromatic H (C6) | dd | 7.2 – 7.3 | Ortho-coupling to H5, meta to H2.[1][2] |
| Aromatic H (C5) | Doublet | 6.8 – 6.9 | Ortho-coupling to H6; shielded by OMe.[1][2] |
| Methoxy (-OCH3) | Singlet | 3.7 – 3.8 | Strong singlet.[1][2] |
| Ethyl (-CH2-) | Quartet | 2.5 – 2.6 | Coupled to methyl triplet.[1][2] |
| Acetyl (-CH3) | Singlet | 2.0 – 2.1 | Characteristic sharp singlet for acetamide.[1][2] |
| Ethyl (-CH3) | Triplet | 1.1 – 1.2 | Coupled to methylene quartet.[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Purple/Dark Coloration | Oxidation of aniline | Purge solvents with |
| Di-acylation | Excess reagent/High Temp | Control temperature <30°C; reduce reagent to 1.05 equiv.[1][2] |
| Oiling Out | Product MP is low | Cool reaction to 0°C; scratch flask; add seed crystal. |
| Low Yield | Salt formation | If using Method B, ensure enough base is present to neutralize HCl.[1][2] |
References
-
Vogel's Textbook of Practical Organic Chemistry . 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (General procedures for acetylation of amines).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry.[1][2] Oxford University Press, 2012.[1][2] (Mechanistic underpinnings of nucleophilic acyl substitution).
-
National Institute of Standards and Technology (NIST) . Mass Spectral Library: N-(4-methoxyphenyl)acetamide. (Reference for analog spectral data).[1][2]
-
PubChem Database . 3-Ethyl-4-methoxyaniline Compound Summary. (Structure and physical property verification).[1][2]
-
BenchChem . Synthesis of Etomidate Intermediates. (Contextual usage of ethyl-methoxy-aniline derivatives).[1][2]
Sources
Troubleshooting & Optimization
Minimizing side reactions during 3-Ethyl-4-methoxyaniline diazotization
Ticket ID: #DIAZ-3E4M-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Electron-Rich" Paradox
Welcome to the technical support hub for 3-Ethyl-4-methoxyaniline .
This substrate presents a classic process chemistry paradox. The 4-methoxy group (electron-donating) stabilizes the resulting diazonium salt via resonance, making it less prone to explosive decomposition than nitro-anilines. However, this same group makes the starting amine highly nucleophilic.
The Critical Failure Mode: The unreacted amine attacks the newly formed diazonium salt (azo coupling), creating red/brown "tars" (diazoamino or aminoazo compounds) before the reaction is complete.
The Solution: You must maintain a "Protonation Wall." By keeping the amine fully protonated (
Module 1: Critical Process Parameters (CPP)
The following parameters are non-negotiable for minimizing side reactions (Hydrolysis and Coupling).
| Parameter | Target Range | Scientific Rationale |
| Temperature | -5°C to +2°C | Above 5°C, the rate of hydrolysis (reaction with water to form phenols) increases exponentially. |
| Acid Equivalents | 2.5 – 3.0 eq | CRITICAL: You need 1 eq to form the salt, 1 eq to generate |
| Nitrite Addition | Sub-surface, 30-60 min | Rapid addition creates local hotspots of excess |
| Stirring | High Shear / Vortex | Poor mixing creates concentration gradients where unreacted amine meets diazonium salt, instantly forming tar. |
Module 2: Visualizing the Reaction Landscape
Understanding the competition between the desired pathway and the "Tar" pathway is essential.
Figure 1: Reaction landscape showing the "Protonation Wall" (Green) protecting against Tar formation (Red).
Module 3: Troubleshooting Guide (Symptom-Based)
Symptom 1: Reaction mixture turns dark brown/red and becomes sticky.
-
Diagnosis: Azo Coupling (Self-Coupling).
-
Root Cause: The acidity dropped, allowing free amine to attack the diazonium salt. This substrate couples easily at the 6-position (ortho to the amine, unblocked by the ethyl group).
-
Immediate Fix: Add concentrated acid immediately.
-
Prevention: Increase acid stoichiometry to 3.0 eq. Ensure the amine is fully dissolved as a salt before adding nitrite.
Symptom 2: Gas evolution stops before nitrite addition is complete.
-
Diagnosis: "Stalling" or Nitrite Decomposition.
-
Root Cause: If the acid is too strong or temperature too high,
decomposes to (brown fumes) before reacting. -
Prevention: Ensure temperature is < 2°C. Introduce sodium nitrite as a solution below the surface of the liquid (dip tube) to prevent gas loss to the headspace.
Symptom 3: Low yield in subsequent step (e.g., Sandmeyer).
-
Diagnosis: Hydrolysis (Phenol Formation).
-
Root Cause: The diazonium salt reacted with water.
-
Test: Smell the reaction. A sweet/medicinal "phenolic" odor indicates hydrolysis.
-
Prevention: Work faster. Methoxy-diazonium salts are relatively stable, but the ethyl group adds steric strain. Do not store the diazonium solution; use it immediately.
Module 4: The "Gold Standard" Protocol
Designed for 10g Scale – Scalable to 1kg
Step 1: Salt Formation (The Defense Layer)
-
Charge Water (30 mL) and Conc. HCl (2.5 - 3.0 equiv) into a reactor.
-
Cool to 0°C .
-
Add 3-Ethyl-4-methoxyaniline (1.0 equiv) slowly.
-
Checkpoint: The mixture should form a thick white/off-white slurry of the hydrochloride salt. If it is a dark oil, you have free amine (add more acid).
-
Step 2: Diazotization (The Reaction)[1]
-
Prepare a solution of Sodium Nitrite (1.05 equiv) in minimal water.
-
Add the Nitrite solution dropwise via a dropping funnel or syringe pump over 30-45 minutes .
-
The slurry will thin out as the soluble diazonium salt forms.
Step 3: Validation (The "Self-Check")
-
Starch-Iodide Test: Dip a paper into the solution.[3]
-
Result:Instant Black/Blue = Excess Nitrite (Good, reaction complete).
-
Result:No Color = Insufficient Nitrite (Add 0.05 eq more).
-
-
Sulfamic Acid Quench: Once confirmed, add a spatula tip of Urea or Sulfamic Acid to destroy excess nitrite (prevents side reactions in the next step).
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Sulfuric Acid instead of HCl?
A: Yes, and often it is better.
Q: Why is the position of the Ethyl group important? A: The 3-ethyl group sterically hinders the 2-position. This directs any unwanted coupling to the 6-position. If you see byproducts, they are likely 6-azo species. This structural insight helps in analyzing HPLC data of impurities.
Q: The reaction mixture foamed over. Why?
A: You likely had "runaway decomposition." If the temperature spikes, the diazonium salt loses
Troubleshooting Logic Flow
Figure 2: Rapid decision tree for in-process troubleshooting.
References
-
Organic Syntheses , Coll. Vol. 2, p. 290 (1943). Diazotization of p-Nitroaniline (Standard Acidic Protocols).Link
- Vogel, A. I.Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Heinrich, Z.Color Chemistry: Synthesis, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH, 2003. (Mechanisms of Azo Coupling and Prevention).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Sandmeyer and Schiemann reaction mechanisms).
-
PubChem Compound Summary . 3-Ethyl-4-methoxyaniline. Link
Sources
Validation & Comparative
Comparative Reactivity Analysis: 3-Ethyl-4-methoxyaniline vs. 3-Methyl-4-methoxyaniline in Electrophilic Aromatic Substitution
A Technical Guide for Drug Development and Synthetic Chemistry Professionals
Introduction
In the landscape of medicinal chemistry and process development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and synthesis. Substituted anilines, in particular, are prevalent scaffolds in a vast array of pharmaceuticals and functional materials. Understanding how subtle structural modifications influence their synthetic transformations is paramount for optimizing reaction yields, controlling regioselectivity, and streamlining drug discovery pipelines.
This guide provides an in-depth comparative analysis of the reactivity of two closely related aniline derivatives: 3-Ethyl-4-methoxyaniline and 3-Methyl-4-methoxyaniline. We will dissect the electronic and steric factors governing their susceptibility to electrophilic aromatic substitution (EAS), provide a validated experimental protocol for a representative reaction, and present a clear framework for predicting their chemical behavior.
Part 1: Foundational Principles of Reactivity in Substituted Anilines
The reactivity of an aromatic ring in electrophilic aromatic substitution is governed by the electronic properties of its substituents.[1] Both 3-Ethyl-4-methoxyaniline and 3-Methyl-4-methoxyaniline belong to a class of highly "activated" aromatic systems, meaning they react significantly faster than unsubstituted benzene.[2] This heightened reactivity is due to the powerful electron-donating nature of the amino (-NH2) and methoxy (-OCH3) groups.
1.1 The Synergistic Activating Effects of Amino and Methoxy Groups
The amino and methoxy groups are potent activating groups because they donate electron density to the benzene ring through the resonance effect (+M or +R).[3][4] The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the ring.[5][6] This delocalization increases the nucleophilicity of the ring, making it more attractive to incoming electrophiles.[7]
The resonance structures show a buildup of negative charge specifically at the ortho and para positions relative to each substituent.[3][6] In the case of 3-alkyl-4-methoxyanilines:
-
The amino group (-NH2) at C1 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).
-
The methoxy group (-OCH3) at C4 directs to positions 3 and 5 (ortho) and position 1 (para).
Since the most powerful activating group, the amino group, dictates the primary substitution pattern, the positions most susceptible to electrophilic attack are C2, C5, and C6. The combined electron-donating effects of both the amino and methoxy groups strongly favor substitution at these sites.
Caption: Overview of substituent effects on the aniline ring.
Part 2: Comparative Analysis of Ethyl vs. Methyl Substituent Effects
The key difference between the two molecules lies in the nature of the alkyl group at the C3 position. This difference manifests in two opposing effects: electronics and sterics.
2.1 Electronic Effects: Inductive Donation
Alkyl groups are weakly electron-donating through an inductive effect (+I), which involves the polarization of σ-bonds.[1] An ethyl group is generally considered a slightly stronger electron-donating group than a methyl group.[8] This is because the ethyl group has more atoms and is more polarizable, leading to a greater push of electron density into the aromatic ring.
This enhanced inductive donation from the ethyl group makes the entire aromatic system in 3-Ethyl-4-methoxyaniline slightly more electron-rich and therefore more nucleophilic. Based on electronic effects alone, the ethyl-substituted compound is predicted to be more reactive towards electrophiles.
2.2 Steric Effects: Steric Hindrance
Steric effects relate to the physical size of the substituent groups and their ability to hinder the approach of a reagent to a reactive site.[2] The ethyl group is significantly bulkier than the methyl group.[8] This has profound implications for the regioselectivity of electrophilic attack.
The alkyl group is located at C3. The most activated positions for attack are C2, C5, and C6.
-
Attack at C2: This position is directly adjacent (ortho) to the alkyl group. The larger ethyl group will create substantial steric hindrance, making it more difficult for an electrophile to approach and attack this site compared to the smaller methyl group.
-
Attack at C5 & C6: These positions are meta and para, respectively, to the alkyl group. The steric influence of the C3 substituent at these more distant sites is minimal.
Therefore, while the ethyl group electronically activates the entire ring, it sterically deactivates the adjacent C2 position.
Caption: Logical flow of electronic vs. steric effects.
2.3 Synthesis and Reactivity Prediction
Combining these factors leads to a clear prediction:
-
Overall Reactivity: 3-Ethyl-4-methoxyaniline is predicted to be the more reactive compound overall. The slightly stronger electron-donating character of the ethyl group enhances the nucleophilicity of the entire ring, which will increase the reaction rate, especially at the unhindered C5 and C6 positions.
-
Regioselectivity: 3-Methyl-4-methoxyaniline is expected to show a higher proportion of substitution at the C2 position. The lower steric hindrance from the methyl group makes this highly activated site more accessible to the incoming electrophile. Conversely, reactions with the ethyl analogue will yield predominantly C5 and C6 substituted products.
Part 3: Experimental Validation Protocol: Comparative Nitration
To empirically test these predictions, a comparative nitration experiment can be performed. Direct nitration of anilines using a mixture of nitric and sulfuric acids is often problematic, as the strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH3+).[3][9] This ion is a powerful deactivating, meta-directing group, which completely alters the expected outcome.
The standard and trusted method to circumvent this issue is to first protect the amino group by converting it into an amide (e.g., an acetanilide), which is still an activating, ortho-, para-directing group but is not basic. The nitration is then performed, followed by hydrolysis to remove the protecting group.
Experimental Workflow
Caption: Workflow for the comparative nitration experiment.
Step-by-Step Methodology:
-
Protection (Acetylation):
-
In separate flasks, dissolve 1.0 equivalent of 3-Ethyl-4-methoxyaniline and 3-Methyl-4-methoxyaniline in glacial acetic acid.
-
Add 1.1 equivalents of acetic anhydride to each flask.
-
Stir the mixtures at room temperature for 1 hour.
-
Pour the reaction mixtures into ice water to precipitate the respective acetanilide products.
-
Filter, wash with cold water, and dry the solid products. Confirm structure by ¹H NMR.
-
-
Nitration:
-
In separate flasks, slowly dissolve the dried acetanilides in concentrated sulfuric acid at 0°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to each acetanilide solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reactions at 0°C for 1 hour.
-
Carefully pour each reaction mixture onto crushed ice to precipitate the nitrated products.
-
Filter, wash thoroughly with cold water until the filtrate is neutral, and dry the products.
-
-
Deprotection (Hydrolysis):
-
Reflux each of the crude nitrated acetanilide products in a solution of 70% sulfuric acid for 1-2 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the mixtures and carefully neutralize with a sodium hydroxide solution to precipitate the final nitroaniline products.
-
Filter, wash with water, and dry the crude product mixtures.
-
-
Analysis:
-
Dissolve a precise mass of each crude product mixture in a suitable solvent (e.g., acetonitrile).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector or by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify the different regioisomers (2-nitro, 5-nitro, and 6-nitro) by comparing retention times and mass spectra to known standards or by using analytical techniques like 2D NMR on the separated fractions.
-
The relative peak areas will provide the product distribution (regioselectivity), and by monitoring the reaction over time, relative rates can be determined.
-
Part 4: Data Interpretation and Summary
The experimental results are expected to align with the theoretical predictions. The quantitative data can be summarized for a direct comparison.
| Feature | 3-Methyl-4-methoxyaniline | 3-Ethyl-4-methoxyaniline | Rationale |
| Electronic Effect | Weaker +I Effect | Stronger +I Effect | Ethyl group is a better inductive donor than methyl.[8] |
| Steric Hindrance | Lower at C2 | Higher at C2 | Ethyl group is bulkier than the methyl group.[8] |
| Predicted Overall Reactivity | Less Reactive | More Reactive | The stronger activating electronic effect of the ethyl group dominates. |
| Predicted Regioselectivity | Higher % of C2-substitution | Lower % of C2-substitution | Steric hindrance from the ethyl group disfavors attack at the adjacent C2 position. |
Conclusion
A comprehensive analysis of the electronic and steric factors governing the reactivity of 3-Ethyl-4-methoxyaniline and 3-Methyl-4-methoxyaniline allows for robust predictions of their behavior in electrophilic aromatic substitution.
-
3-Ethyl-4-methoxyaniline is predicted to be the more reactive substrate overall due to the superior electron-donating inductive effect of the ethyl group.
-
3-Methyl-4-methoxyaniline , while slightly less reactive, is expected to provide greater access to the C2 position, offering a different regiochemical outcome due to the reduced steric hindrance of the methyl group.
For the synthetic chemist, this comparison underscores a critical principle: the choice between a methyl and an ethyl substituent is not trivial. It represents a trade-off between overall reaction rate and regiochemical control. This understanding is essential for designing efficient synthetic routes, minimizing the formation of unwanted isomers, and ultimately accelerating the development of novel chemical entities.
References
- Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan.
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
- Cognella Academic Publishing. (n.d.). Directing Groups in SE Ar.
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]
-
Cognito. (n.d.). Directing Effects Revision notes. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Unacademy. (n.d.). Electrophilic substitution (case aniline): Nitration. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
- Google Patents. (2011, June 1). Mono-nitration of aromatic compounds. (Patent No. 2327677).
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. cognitoedu.org [cognitoedu.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
Definitive Guide: Structural Validation of 3-Ethyl-4-methoxyaniline via X-ray Crystallography
Executive Summary
3-Ethyl-4-methoxyaniline (CAS: 17625-83-1) is a critical aniline derivative often utilized as a scaffold in medicinal chemistry and dye synthesis. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine identification, they fail to capture the absolute three-dimensional spatial arrangement and solid-state intermolecular interactions (polymorphism) essential for drug formulation and patent protection.
This guide details the validation of 3-Ethyl-4-methoxyaniline using Single Crystal X-ray Diffraction (SCXRD) . Unlike solution-state methods, SCXRD provides a self-validating, direct observation of the molecular structure, resolving ambiguities regarding the ethyl group's conformation relative to the methoxy substituent and the aromatic plane.
Comparative Analysis: Why SCXRD?
For a researcher needing absolute structural certainty, SCXRD outperforms spectroscopic alternatives. The following table contrasts these methodologies specifically for aniline derivatives.
Table 1: Structural Characterization Matrix[1]
| Feature | SCXRD (Gold Standard) | NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D atomic coordinates & packing | Atom connectivity & electronic environment | Molecular formula & fragmentation pattern |
| State of Matter | Solid (Crystalline) | Solution | Gas Phase (Ionized) |
| Stereochemistry | Defines absolute configuration (chiral/atropisomeric) | Relative configuration (often ambiguous) | None |
| Intermolecular Data | Reveals H-bonding, | Averaged/Lost in solvent | None |
| Sample Requirement | Single Crystal (~0.1–0.3 mm) | ~5–10 mg (Recoverable) | <1 mg (Destructive) |
| Validation Metric | R-factor ( | Purity integration | Mass accuracy (<5 ppm) |
Critical Insight: Aniline derivatives like 3-Ethyl-4-methoxyaniline often exhibit conformational flexibility in the ethyl chain. NMR averages these signals due to rapid bond rotation. SCXRD freezes the molecule in its lowest energy conformation within the lattice, providing the "bioactive-relevant" geometry.
Experimental Protocol: The Validation Workflow
Since 3-Ethyl-4-methoxyaniline is often a low-melting solid or oil at room temperature (due to the symmetry-breaking ethyl group), direct crystallization of the free base can be challenging.
Recommended Strategy: Convert the free base to a Hydrochloride (HCl) or Picrate Salt . This increases the melting point, introduces ionic interactions that drive lattice formation, and ensures high-quality crystals.
Phase 1: Derivatization & Crystallization
Objective: Grow single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.2 mm).
-
Salt Formation (In-Situ):
-
Dissolve 50 mg of 3-Ethyl-4-methoxyaniline in 2 mL of dry Ethanol.
-
Add 1.1 equivalents of concentrated HCl (or Picric acid for larger crystals).
-
Stir for 10 minutes; the solution may warm slightly.
-
-
Crystallization via Vapor Diffusion (The "Hanging Drop" alternative for small molecules):
-
Inner Vial: Place the aniline-salt solution in a small 4 mL vial.
-
Outer Vessel: Place the small vial inside a larger jar containing a "precipitant" solvent (e.g., Diethyl Ether or Hexane) in which the salt is insoluble.
-
Equilibration: Cap the large jar tightly. The volatile ether will slowly diffuse into the ethanol, gently lowering solubility and driving nucleation.
-
Timeline: Leave undisturbed for 2–5 days.
-
-
Harvesting:
-
Examine under a polarizing microscope. Look for sharp edges and uniform extinction (blinking dark/light as rotated). Avoid clustered needles.
-
Phase 2: Data Collection & Refinement
Objective: Collect diffraction sphere and solve the phase problem.
-
Mounting: Mount the crystal on a Kapton loop using Paratone oil.
-
Cooling: Flash-cool to 100 K using a liquid nitrogen stream.
-
Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), significantly improving resolution and bond length precision.
-
-
Collection: Collect a full sphere of data (typically Mo-K
or Cu-K radiation). -
Refinement: Use SHELXL or OLEX2 software.
-
Target Metrics:
-
(unweighted) should be
(5%). -
Goodness of Fit (GoF) should approach 1.0.
-
(unweighted) should be
-
Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process and the physical workflow for validating this specific molecule.
Diagram 1: Structural Validation Logic Flow
Caption: Decision tree for preparing aniline derivatives for X-ray diffraction. Note the critical branch for oils requiring salt formation.
Diagram 2: Crystallization Mechanism (Vapor Diffusion)
Caption: Mechanism of Vapor Diffusion. The volatile precipitant (Ether) diffuses into the solvent (Ethanol), slowly driving the aniline salt out of solution into an ordered lattice.
Structural Insights: What to Expect
When analyzing the solved structure of 3-Ethyl-4-methoxyaniline (or its salt), focus on these specific geometric parameters to confirm identity:
-
The Methoxy Plane:
-
The
bond angle should be approx 117° . -
The methyl group usually lies coplanar with the aromatic ring to maximize p-orbital overlap (resonance), unless sterically hindered by the ethyl group.
-
-
The Ethyl Conformation:
-
The ethyl group at position 3 will likely adopt a conformation where the
bond is nearly perpendicular to the ring plane to minimize steric clash with the neighboring amine or methoxy group, depending on packing forces.
-
-
Hydrogen Bonding (Salt Form):
-
If crystallized as a hydrochloride salt (
), look for a classic hydrogen-bonded ladder . The Chloride ion usually accepts 3 H-bonds from the ammonium group, creating a robust packing network that stabilizes the structure.
-
References
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD-System: The World’s Repository for Small Molecule Crystal Structures.[2] Retrieved from [Link][2]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
KU Leuven X-ray Core. (2026). How to crystallize your sample: Vapor Diffusion and Slow Evaporation Techniques. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Systematic Comparison of Crystal and NMR Protein Structures. PMC Database. Retrieved from [Link]
Sources
Benchmarking Reference Standards for 3-Ethyl-4-methoxyaniline: A Quality Control Technical Guide
Executive Summary
In the synthesis of advanced pharmaceutical intermediates and high-performance pigments, 3-Ethyl-4-methoxyaniline (also referred to as 4-Amino-2-ethylanisole) presents unique quality control challenges. Unlike commodity chemicals (e.g., Aniline), this substituted aniline is prone to rapid oxidative degradation and regio-isomeric contamination (e.g., N-ethyl isomers vs. ring-substituted ethyl isomers).
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade Standards and In-House Working Standards . It provides the experimental frameworks necessary to validate these materials, ensuring your analytical data meets the rigorous demands of drug development and regulatory filing.
Part 1: The Hierarchy of Standards – A Comparative Analysis
When sourcing a reference standard for 3-Ethyl-4-methoxyaniline, researchers often face a trade-off between metrological traceability and cost. The following comparison dissects the three primary classes of standards available.
Comparative Performance Table
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Laboratory Reagent Grade |
| Primary Use | Method Validation, Instrument Calibration, ISO 17025 Compliance. | Routine QC, Batch Release, Impurity Identification. | Synthesis Starting Material (Not for quantitation). |
| Purity | >99.5% (Certified with Uncertainty Budget). | >98.0% (Typical). | >95-97% (Variable). |
| Traceability | SI Units (NIST/BAM traceable).[1] | Manufacturer’s CoA only. | None. |
| Characterization | HPLC, GC, NMR, KF, ROI, Residual Solvents. | HPLC, NMR (Identity). | GC or HPLC (Area %). |
| Stability | Monitored with Expiry Date. | Re-test Date provided. | Unknown/Not Guaranteed. |
| Cost Factor | High (10x - 50x). | Moderate. | Low. |
Field Insight: The "Hidden" Isomer Risk
In my experience, the most critical failure point with lower-grade standards for this specific molecule is Isomeric Purity .
-
The Risk: Commercial synthesis of ethyl-methoxyanilines often yields mixtures of 3-Ethyl-4-methoxyaniline and 2-Ethyl-4-methoxyaniline.
-
The Consequence: Reagent grade materials may contain up to 5% of the regio-isomer. If your HPLC method does not resolve these (often requiring specific phenyl-hexyl or pentafluorophenyl columns), you will incorrectly assign potency, leading to OOS (Out of Specification) results in downstream API synthesis.
Part 2: Decision Logic for Standard Selection
Selecting the correct standard is not just about budget; it is about the "Cost of Quality." The following logic flow guides the selection process based on the development phase.
Figure 1: Decision matrix for selecting the appropriate reference standard grade based on the stage of pharmaceutical development.
Part 3: Experimental Protocols for Quality Control
To validate the quality of your 3-Ethyl-4-methoxyaniline standard (especially if using a non-CRM source), you must establish a Self-Validating System . This involves orthogonal methods to confirm identity and purity.
Protocol A: High-Resolution HPLC Purity Assay
Objective: To separate the main peak from potential regio-isomers and oxidation byproducts (azo-dimers).
Methodology: Anilines are basic. Standard C18 columns often result in peak tailing due to interaction with residual silanols. We utilize a Buffered Mobile Phase at pH 3.0 to protonate the amine (ensuring it exists as the cation), which improves peak shape and solubility, though it reduces retention.
-
Column: C18 (End-capped, Base-deactivated), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B
-
25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (Max absorption for aniline ring) and 280 nm (secondary).
-
Temperature: 30°C.
Acceptance Criteria:
-
Tailing Factor: < 1.5 (Critical for anilines).
-
Resolution: > 2.0 between 3-Ethyl-4-methoxyaniline and any nearest isomer.
Protocol B: 1H-NMR for Isomer Confirmation
Objective: To distinguish 3-Ethyl vs. 2-Ethyl substitution patterns which have identical mass (LC-MS cannot easily distinguish them).
Procedure:
-
Dissolve 10 mg of standard in DMSO-d6 (Chloroform-d can cause peak broadening for amines).
-
Acquire spectrum (min 400 MHz).
-
Diagnostic Signals:
-
Look for the coupling pattern of aromatic protons .
-
3-Ethyl-4-methoxyaniline: You should observe an ABC or ABX system (depending on exact shifts) with specific coupling constants (
~8 Hz, ~2 Hz). -
2-Ethyl-4-methoxyaniline: The symmetry and coupling constants will differ significantly due to the position of the ethyl group relative to the methoxy.
-
N-Ethyl isomer: The ethyl group signals (
quartet, triplet) will show coupling to the NH proton (broad), and the aromatic region will show a para-substituted pattern (AA'BB') if the ethyl is on the nitrogen of p-anisidine.
-
Part 4: Handling and Stability (The "Scientist's Note")
3-Ethyl-4-methoxyaniline is highly susceptible to oxidation, turning from a pale yellow oil/solid to a dark brown/purple tar upon exposure to air. This degradation forms azobenzene derivatives which are potent impurities.
Handling Workflow:
-
Upon Receipt: Verify the seal. If the material is dark brown, reject it immediately.
-
Aliquotting: Do not store the bulk bottle. Aliquot into single-use amber vials under an inert atmosphere (Argon or Nitrogen glove box is preferred).
-
Storage: Store at -20°C.
-
Use: Thaw in a desiccator to prevent water condensation (anilines are hygroscopic).
Degradation Pathway Visualization
Figure 2: Primary oxidative degradation pathways. The formation of Azo-dimers is the primary cause of color change and purity loss.
References
-
ResolveMass Laboratories. (2026). Reference Standard vs Working Standard: Key Differences. Retrieved from [Link]
-
Chromatography Online. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
Sources
Differentiating 3-Ethyl-4-methoxyaniline from other anisidine derivatives
Comparative Guide: Differentiating 3-Ethyl-4-methoxyaniline from Anisidine Derivatives
Executive Summary: The Structural Imperative
In the synthesis of azo dyes, pharmaceutical intermediates, and agrochemicals, the precise differentiation of alkyl-alkoxy anilines is critical. 3-Ethyl-4-methoxyaniline (also known as 4-methoxy-3-ethylaniline or 3-ethyl-p-anisidine) presents a unique challenge: it is structurally homologous to the widely used
This guide provides a technical roadmap for researchers to objectively differentiate this molecule from its close analogs using orthogonal analytical methods and functional reactivity profiles.
Structural & Physicochemical Differentiation
The core differentiation lies in the C3-substituent . While the methoxy group at C4 and the amino group at C1 are constant across the
Comparative Property Matrix
| Feature | 3-Methyl-4-methoxyaniline ( | 3-Ethyl-4-methoxyaniline (Target) | |
| Structure | H at C3 | Methyl ( | Ethyl ( |
| CAS No. | 104-94-9 | 120-71-8 | Custom/Fine Chemical (Isomer CAS: 114747-31-8 refers to 2-ethyl) |
| LogP (Predicted) | ~0.95 | ~1.4 | ~1.9 - 2.1 |
| Electronic Effect | Strong +M (Methoxy) | +I (Methyl) + Strong +M | +I (Ethyl) + Strong +M |
| Steric Environment | Unhindered | Slight crowding of | Significant crowding of |
| None | Singlet (~2.1 ppm) | Quartet (~2.5 ppm) + Triplet (~1.1 ppm) |
Note on Nomenclature: Ensure rigorous IUPAC confirmation. The target molecule has the ethyl group ortho to the methoxy and meta to the amine. Its isomer, 2-ethyl-4-methoxyaniline , places the ethyl group ortho to the amine, which drastically reduces reactivity due to steric hindrance at the nitrogen center.
Visualizing the Homology
Figure 1: Structural homology progression showing the incremental addition of methylene units leading to the target molecule.
Analytical Protocols (The "How-To")
To validate the identity of 3-Ethyl-4-methoxyaniline, you must employ an orthogonal approach combining chromatographic separation (based on hydrophobicity) and spectroscopic confirmation (based on proton connectivity).
Protocol A: High-Performance Liquid Chromatography (HPLC)
The ethyl group significantly increases the hydrophobicity of the molecule compared to methyl or unsubstituted analogs. A Reverse-Phase (RP) method is the gold standard for separation.
-
Column: C18 (Octadecylsilyl),
, (e.g., Agilent Zorbax or Waters Symmetry). -
Mobile Phase:
-
Solvent A:
Ammonium Formate buffer (pH 7.0). -
Solvent B: Acetonitrile (ACN).
-
-
Gradient:
-
: 10% B
60% B. - : Hold 60% B.
-
: 10% B
-
Flow Rate:
. -
Detection: UV at
(primary) and (secondary).
Expected Results (Relative Retention):
- -Anisidine: Elutes earliest (most polar).
-
3-Methyl-4-methoxyaniline: Elutes intermediate.
-
3-Ethyl-4-methoxyaniline: Elutes latest (most hydrophobic).
Expert Insight: Operating at neutral pH (7.0) ensures the aniline functions are largely unprotonated (pKa ~5.3), maximizing the hydrophobic interaction of the alkyl chains with the C18 stationary phase for better resolution.
Protocol B: NMR Spectroscopy (The "Smoking Gun")
NMR provides unequivocal structural proof. The key diagnostic signals for 3-Ethyl-4-methoxyaniline in
-
The Ethyl Group (Unique Identifier):
-
Triplet (
): Corresponds to the terminal methyl ( ). -
Quartet (
): Corresponds to the methylene ( ) attached to the aromatic ring.
-
-
The Methoxy Group:
-
Singlet (
): Strong integration (3H).
-
-
Aromatic Region:
-
Look for an ABC system (three non-equivalent protons) rather than the symmetric AA'BB' system of
-anisidine.
-
Functional Performance: Reactivity Profiling
In drug and dye development, the reactivity of the amino group is paramount. The position of the ethyl group dictates the reaction kinetics.
Diazotization & Coupling Workflow
The 3-ethyl group is meta to the amine, meaning it exerts minimal steric hindrance on the nitrogen center. This contrasts sharply with the 2-ethyl isomer , where the ethyl group would block the amine.
Experiment: Diazotization Rate Comparison
-
Dissolution: Dissolve
of amine in HCl. -
Cooling: Maintain temperature at
. -
Titration: Add
dropwise. -
Endpoint: Monitor with starch-iodide paper (turns blue immediately when excess
is present).
Observation:
-
3-Ethyl-4-methoxyaniline: Reacts rapidly (similar to
-anisidine). The diazonium salt forms cleanly. -
2-Ethyl-4-methoxyaniline (Comparator): Reacts sluggishly due to steric crowding at the ortho position; requires higher acid concentration or slower addition.
Decision Logic for Identification
Figure 2: Step-by-step decision tree for isolating the target molecule from its homologs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link][1]
-
University of Luxembourg (2025). PubChemLite Explorer: 3-ethyl-4-methoxyaniline (InChIKey ZWVYDKVOUIDDFR). Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. (Used for solvent residual references in protocols). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
